N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778256
InChI: InChI=1S/C20H20FN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)
SMILES:
Molecular Formula: C20H20FN3O2
Molecular Weight: 353.4 g/mol

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14778256

Molecular Formula: C20H20FN3O2

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide -

Specification

Molecular Formula C20H20FN3O2
Molecular Weight 353.4 g/mol
IUPAC Name N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide
Standard InChI InChI=1S/C20H20FN3O2/c1-24-17-5-3-2-4-15(17)13-18(24)20(26)23-11-10-22-19(25)12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)
Standard InChI Key UONFEYLJPJUNOP-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

N-(2-{[(4-Fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide belongs to the indole-2-carboxamide class, characterized by a 1-methylindole core substituted at the C2 position with a carboxamide group. The compound’s distinguishing features include:

  • A 1-methyl group at the indole nitrogen, which may influence steric interactions with target receptors.

  • A C2 carboxamide linked to a phenethylamine-derived side chain.

  • A 4-fluorophenylacetyl moiety connected via an ethylenediamine linker, introducing electronic and steric modifications compared to simpler analogs like ORG27569 (compound 1) .

The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially enhancing binding affinity or metabolic stability. This substitution pattern aligns with strategies observed in CB1 allosteric modulators, where halogen atoms are used to fine-tune pharmacokinetic and pharmacodynamic properties .

Synthetic Pathways and Optimization

Core Indole Synthesis

The indole-2-carboxamide scaffold is typically synthesized via the Hemetsberger–Knittel reaction, as demonstrated for related compounds . For this derivative, the synthesis likely involves:

  • Knoevenagel condensation: Reaction of methyl 2-azidoacetate with a substituted benzaldehyde to form methyl-2-azidocinnamate intermediates.

  • Thermolytic cyclization: Conversion of azidocinnamates to indole-2-carboxylates under reflux conditions.

  • Friedel–Crafts acylation: Introduction of the C3 substituent (e.g., methyl group) using acyl chlorides and AlCl₃ .

Side-Chain Functionalization

The phenethylamine side chain is constructed through:

  • Amide coupling: Using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) to link the indole-2-carboxylic acid to the amine-containing side chain .

  • Fluorophenylacetylation: Introduction of the 4-fluorophenylacetyl group via standard acylation reactions, ensuring regioselectivity and purity.

Structure-Activity Relationships (SAR)

While direct data on this compound are unavailable, SAR trends from analogous indole-2-carboxamides provide critical insights:

C3 Substituent Effects

  • Chain length: Optimal activity for CB1 modulation is observed with C3 alkyl chains of 3–6 carbons. For example, a hexyl group (as in compound 12f) achieved a KB of 89.1 nM, highlighting the importance of hydrophobic interactions .

  • Electron-withdrawing groups (EWGs): A C5 chloro substituent (as in 1 and 12d) enhances binding cooperativity (α = 24.5) by modulating electron density in the indole ring . The 4-fluoro group in the current compound may similarly influence electronic properties.

Linker and Side-Chain Modifications

  • Phenethylamine linker: A two-carbon spacer between the amide and phenyl ring B (as in 12d) is critical for maintaining high α values . The ethylenediamine linker in this compound may alter conformational flexibility.

  • Amino substituents: Dimethylamino groups on phenyl ring B (e.g., 12d) improve binding affinity over piperidinyl groups (e.g., 1) due to enhanced hydrogen bonding or cation-π interactions .

Pharmacological Profile

Allosteric Modulation of CB1

Indole-2-carboxamides like 1 and 12d exhibit dual functionality:

  • Positive allosteric modulation (PAM) of orthosteric agonist binding: Enhances affinity of ligands like CP55,940 for CB1 .

  • Negative modulation of G-protein coupling: Inhibits agonist-induced GTPγS binding while promoting β-arrestin-mediated ERK1/2 phosphorylation .

For the subject compound, the 4-fluorophenylacetyl group may bias signaling toward β-arrestin pathways, analogous to 12f, which showed PTX-insensitive ERK phosphorylation .

Selectivity and Off-Target Effects

  • Subtype selectivity: Indole-2-carboxamides show preferential activity at CB1 over CB2 receptors, likely due to differences in allosteric site architecture .

  • Metabolic stability: Fluorine substitution may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

Comparative Data and Trends

Table 1 summarizes key parameters for select indole-2-carboxamides :

CompoundC3 SubstituentPhenyl Ring B SubstituentKB (nM)α
1EthylPiperidinyl217.36.9
12dPropylDimethylamino259.324.5
12fHexylDimethylamino89.15.1

The current compound’s 4-fluorophenylacetyl group may position it between 12d and 12f in terms of KB and α, depending on the balance between hydrophobic and electronic effects.

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